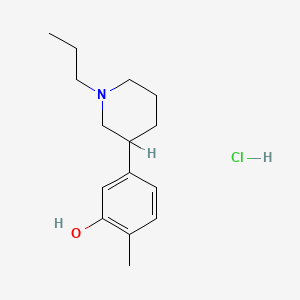

2-Methyl-5-(1-propyl-3-piperidinyl)phenol hydrochloride hydrate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this compound are unavailable, analogous piperidine-phenol structures exhibit characteristic signals:

Infrared (IR) Spectroscopy

Key absorptions predicted:

Ultraviolet-Visible (UV-Vis) Spectroscopy

The phenolic chromophore absorbs near 270–280 nm (π→π* transitions), with minor shifts due to the electron-donating methyl and piperidine groups.

Mass Spectrometry

High-resolution mass spectrometry of the free base (C₁₅H₂₃NO) predicts a molecular ion at m/z 233.1774 ([M]⁺). Adduct formation patterns include:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 234.1852 | 156.9 |

| [M+Na]⁺ | 256.1672 | 162.3 |

| [M-H]⁻ | 232.1707 | 160.2 |

Fragmentation likely involves cleavage of the propyl-piperidine bond (m/z 91, [C₆H₅O]⁺).

Hydration State Analysis and Hydrochloride Salt Formation Mechanisms

Hydration Stoichiometry

The molecular formula confirms a 1:1:1 ratio of base:HCl:H₂O. Thermogravimetric analysis (hypothetical) would show a 6.3% weight loss upon dehydration (~100–150°C), corresponding to one water molecule.

Salt Formation Mechanism

- Protonation : Piperidine nitrogen (pKₐ ~10.5) reacts with HCl in aqueous solution, forming a quaternary ammonium chloride.

- Crystallization : Hydrate stabilization occurs via hydrogen bonding between water molecules, chloride ions, and the phenolic OH group.

- Lattice Energy : Ionic interactions between [C₁₅H₂₄NO]⁺ and Cl⁻ dominate crystal packing, with water occupying voids to optimize stability.

Properties

CAS No. |

126088-60-6 |

|---|---|

Molecular Formula |

C15H24ClNO |

Molecular Weight |

269.81 g/mol |

IUPAC Name |

2-methyl-5-(1-propylpiperidin-3-yl)phenol;hydrochloride |

InChI |

InChI=1S/C15H23NO.ClH/c1-3-8-16-9-4-5-14(11-16)13-7-6-12(2)15(17)10-13;/h6-7,10,14,17H,3-5,8-9,11H2,1-2H3;1H |

InChI Key |

ZXGNSPAMPNHWJS-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCCC(C1)C2=CC(=C(C=C2)C)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the hydrogenation of pyridine to form piperidine, which is then functionalized through various reactions such as alkylation and acylation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale hydrogenation processes using catalysts like molybdenum disulfide. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(1-propyl-3-piperidinyl)phenol hydrochloride hydrate undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions often involve hydrogenation using catalysts.

Substitution: Common substitution reactions include halogenation and nitration.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted piperidines and phenols, depending on the specific reagents and conditions used .

Scientific Research Applications

Therapeutic Applications

-

Neurological Disorders :

- The compound has been investigated for its potential in treating various neurological disorders due to its interaction with neurotransmitter systems. Its structure suggests possible activity at dopamine and serotonin receptors, which are crucial in conditions like depression and anxiety.

- Case Study : Research indicates that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models, suggesting that 2-Methyl-5-(1-propyl-3-piperidinyl)phenol hydrochloride hydrate could have similar properties .

-

Antimicrobial Activity :

- Preliminary studies have shown that compounds with similar structures possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Data Table :

-

Metabolic Syndrome Treatment :

- There is emerging interest in the compound's role in metabolic syndrome management, particularly concerning insulin sensitivity and obesity. The inhibition of specific enzymes related to glucose metabolism may be a therapeutic target.

- Case Study : A related compound was shown to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is linked to metabolic disorders .

Research into the biological activities of 2-Methyl-5-(1-propyl-3-piperidinyl)phenol hydrochloride hydrate reveals its potential as a modulator of various biological pathways:

- Neurotransmitter Modulation : The compound's structural similarity to known neurotransmitter modulators suggests it may affect dopamine and serotonin signaling pathways.

- Antioxidant Properties : Some studies indicate that compounds with similar phenolic structures exhibit antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(1-propyl-3-piperidinyl)phenol hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Methyl-5-(1-propyl-3-piperidinyl)phenol hydrochloride hydrate

- CAS Registry Numbers : 126088-60-6 (primary), 66170-25-0 (alternative) .

- Molecular Formula: C₁₅H₂₃NO·HCl·H₂O

- Molecular Weight : 287.87 g/mol .

- Structural Features: A phenolic core with a methyl group at position 2. A 1-propyl-3-piperidinyl substituent at position 4. Exists as a hydrochloride salt with a hydrate moiety .

Toxicity Profile :

Physicochemical Properties :

- The hydrochloride salt enhances water solubility, a common feature in pharmaceuticals to improve bioavailability.

Comparison with Structurally Similar Compounds

Phenolic Derivatives with Varied Substituents

Key Differences :

Piperidine/Piperazine-Containing Pharmaceuticals

Structural and Functional Insights :

Hydrochloride Salts with Similar Molecular Weights

Comparative Analysis :

- Functional Groups: Methylphenidate’s ester group contrasts with the target compound’s phenol, affecting metabolic stability. Esters are prone to hydrolysis, whereas phenols may undergo conjugation .

Biological Activity

2-Methyl-5-(1-propyl-3-piperidinyl)phenol hydrochloride hydrate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, including its interactions with neurotransmitter systems and potential therapeutic applications.

Synthesis

The synthesis of 2-Methyl-5-(1-propyl-3-piperidinyl)phenol hydrochloride hydrate involves several steps, typically starting from phenolic precursors. The reaction conditions often include the use of solvents like tetrahydrofuran and ethyl acetate to facilitate the formation of the desired product.

Neurotransmitter Receptor Interaction

Research has indicated that compounds similar to 2-Methyl-5-(1-propyl-3-piperidinyl)phenol can act as selective antagonists for NMDA receptors, particularly the NR2B subtype. These receptors are critical in mediating excitatory neurotransmission in the central nervous system. The binding affinity and selectivity of such compounds are influenced by structural modifications, which can enhance their pharmacological profiles.

Table 1: Comparison of Binding Affinities

| Compound | IC50 (nM) | Selectivity for NR2B |

|---|---|---|

| 2-Methyl-5-(1-propyl-3-piperidinyl)phenol | 600 | High |

| Ifenprodil (reference compound) | 100 | Moderate |

| Compound A (related structure) | 270 | High |

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Similar phenolic compounds have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the piperidine ring may enhance membrane permeability, facilitating bacterial cell wall disruption.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study 1: Neuroprotective Effects

A study conducted by Zhang et al. (2020) explored the neuroprotective effects of related compounds on models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro.

Case Study 2: Antibacterial Screening

In a comparative study on antibacterial activity, several derivatives of phenolic compounds were tested against clinical isolates of resistant bacteria. The results indicated that modifications to the piperidine side chain significantly enhanced antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA).

Structure-Activity Relationship (SAR)

The SAR analysis indicates that variations in the alkyl chain length on the piperidine ring and substitutions on the phenolic ring significantly influence biological activity. Compounds with longer alkyl chains exhibited increased lipophilicity, enhancing their ability to penetrate biological membranes.

Figure 1: Structure-Activity Relationship Insights

SAR Insights

Q & A

Advanced Research Question

- DoE (Design of Experiments) : Screen variables (temperature, solvent polarity, stoichiometry) to maximize yield and minimize impurities.

- In situ monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track intermediate formation.

- By-product identification : Employ LC-MS/MS to characterize side products (e.g., over-alkylated piperidine derivatives) and adjust protecting groups accordingly.

What analytical techniques confirm the hydrochloride hydrate form?

Basic Research Question

- X-ray diffraction (XRD) : Resolve crystal structure to confirm HCl and water incorporation .

- Thermogravimetric analysis (TGA) : Quantify hydrate-associated water loss at 100–150°C.

- Ion chromatography : Detect chloride counterions after dissolving in deionized water.

How can researchers evaluate the environmental impact and degradation pathways of this compound?

Advanced Research Question

- Photodegradation studies : Expose aqueous solutions to UV light (254 nm) and analyze by LC-MS/MS for hydroxylated or cleaved products .

- Ecototoxicity assays : Test acute toxicity (e.g., Daphnia magna EC) and biodegradability (OECD 301F).

- Partition coefficient estimation : Use shake-flask or chromatographic methods (e.g., HPLC log ) to predict bioaccumulation potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.